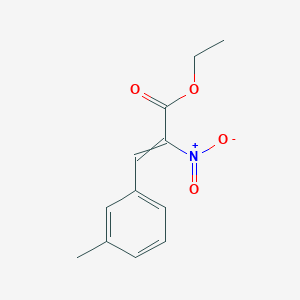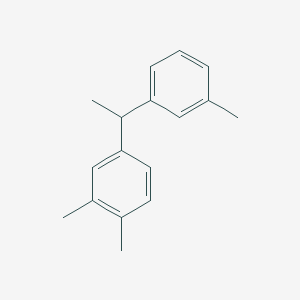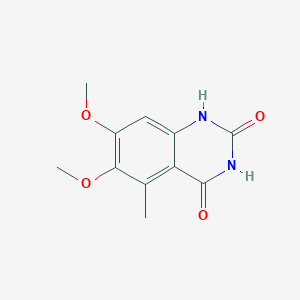
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-amino-5-methylbenzoic acid and dimethoxybenzene.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective starting materials, optimizing reaction conditions, and ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or reduce specific functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Quinazoline derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: Quinazoline derivatives can be used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione would depend on its specific biological activity. Generally, quinazoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxyquinazoline: Lacks the methyl group at the 5 position.
5-Methylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups at the 6 and 7 positions.
Quinazoline-2,4(1H,3H)-dione: Lacks both the methoxy and methyl groups.
Uniqueness
6,7-Dimethoxy-5-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both methoxy groups at the 6 and 7 positions and a methyl group at the 5 position. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other quinazoline derivatives.
Propriétés
Numéro CAS |
887764-06-9 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
6,7-dimethoxy-5-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-5-8-6(12-11(15)13-10(8)14)4-7(16-2)9(5)17-3/h4H,1-3H3,(H2,12,13,14,15) |
Clé InChI |
RLJHFQFZVHWJBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1OC)OC)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


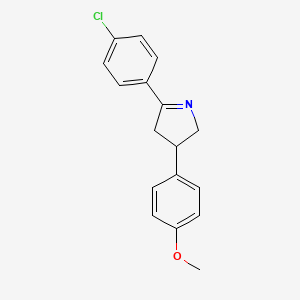
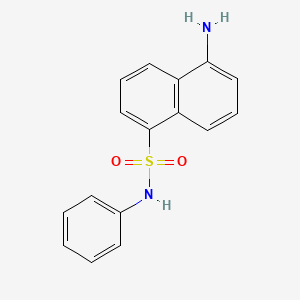

![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)
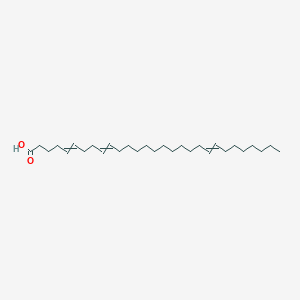
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)

